molecular formula C18H25NO6 B8584920 (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Cat. No.: B8584920
M. Wt: 351.4 g/mol
InChI Key: XPZXECGLTZKQDX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzyloxycarbonyl group, a methylamino group, and a tert-butoxy group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The tert-butoxy group is introduced through a tert-butyl esterification reaction. The final step involves the deprotection of the Cbz group under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, amino, or alkoxy groups, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays and structural biology studies.

Medicine

In medicine, (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-{(benzyloxy)carbonylamino}-5-oxopentanoic acid: Lacks the tert-butoxy group, making it less hydrophobic.

    (2R)-2-{(benzyloxy)carbonylamino}-5-(methoxy)-5-oxopentanoic acid: Contains a methoxy group instead of a tert-butoxy group, affecting its reactivity and solubility.

Uniqueness

The presence of the tert-butoxy group in (2R)-2-{(benzyloxy)carbonylamino}-5-(tert-butoxy)-5-oxopentanoic acid imparts unique chemical properties, such as increased hydrophobicity and steric hindrance. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)22)19(4)17(23)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m1/s1

InChI Key

XPZXECGLTZKQDX-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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